molecular formula C7H7ClN2O B12431877 2-Chloro-5-methylisonicotinamide

2-Chloro-5-methylisonicotinamide

Cat. No.: B12431877
M. Wt: 170.59 g/mol
InChI Key: WVCNTOOCMJNROL-UHFFFAOYSA-N
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Description

2-Chloro-5-methylisonicotinamide is a chemical compound with the molecular formula C7H7ClN2O. It is a derivative of isonicotinamide, where a chlorine atom is substituted at the 2-position and a methyl group at the 5-position of the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-methylisonicotinamide typically involves the chlorination of 5-methylisonicotinamide. One common method is the reaction of 5-methylisonicotinamide with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows: [ \text{C}_7\text{H}_8\text{N}_2\text{O} + \text{SOCl}_2 \rightarrow \text{C}_7\text{H}_7\text{ClN}_2\text{O} + \text{SO}_2 + \text{HCl} ]

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-methylisonicotinamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols.

    Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids.

    Reduction Reactions: The amide group can be reduced to form amines.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) under mild conditions.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions.

Major Products Formed

Scientific Research Applications

2-Chloro-5-methylisonicotinamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as a biochemical probe to investigate enzyme functions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Chloro-5-methylisonicotinamide involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interfere with cellular pathways, leading to altered cellular functions. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-methylisonicotinamide
  • 2-Chloro-N,N-diethylnicotinamide
  • 2-Chloro-N,N-dimethylaniline

Uniqueness

2-Chloro-5-methylisonicotinamide is unique due to the presence of both a chlorine atom and a methyl group on the pyridine ring. This structural feature imparts distinct chemical properties and reactivity compared to other similar compounds. For instance, the methyl group can influence the electron density of the ring, affecting the compound’s reactivity in substitution and oxidation reactions .

Properties

Molecular Formula

C7H7ClN2O

Molecular Weight

170.59 g/mol

IUPAC Name

2-chloro-5-methylpyridine-4-carboxamide

InChI

InChI=1S/C7H7ClN2O/c1-4-3-10-6(8)2-5(4)7(9)11/h2-3H,1H3,(H2,9,11)

InChI Key

WVCNTOOCMJNROL-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1C(=O)N)Cl

Origin of Product

United States

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